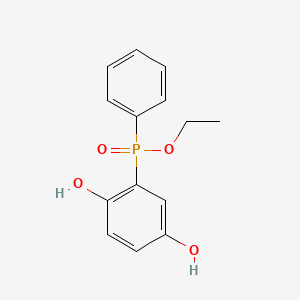

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate

CAS No.:

Cat. No.: VC17290622

Molecular Formula: C14H15O4P

Molecular Weight: 278.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15O4P |

|---|---|

| Molecular Weight | 278.24 g/mol |

| IUPAC Name | 2-[ethoxy(phenyl)phosphoryl]benzene-1,4-diol |

| Standard InChI | InChI=1S/C14H15O4P/c1-2-18-19(17,12-6-4-3-5-7-12)14-10-11(15)8-9-13(14)16/h3-10,15-16H,2H2,1H3 |

| Standard InChI Key | HJZMXHOHQMSFEB-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |

Introduction

Chemical Identity and Structural Features

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate belongs to the organophosphorus compound family, featuring a central phosphorus atom bonded to two aromatic rings and an ethoxy group. Its molecular formula is C<sub>14</sub>H<sub>15</sub>O<sub>4</sub>P, with a molecular weight of 278.24 g/mol . The structure comprises:

-

A phenyl group directly attached to phosphorus

-

A 2,5-dihydroxyphenyl substituent

-

An ethoxy ester group

The presence of two hydroxyl groups on the benzene ring introduces significant polarity and hydrogen-bonding capacity, distinguishing it from simpler phosphinate esters like ethyl phenylphosphinate (CAS 2511-09-3) . Comparative analysis with analogous compounds suggests that the 2,5-dihydroxyphenyl moiety may influence both acidity and solubility profiles.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 278.24 g/mol | |

| Purity | ≥98% | |

| Estimated LogP<sup>a</sup> | 2.1–3.5 (calculated) | – |

| Aqueous Solubility<sup>b</sup> | <50 mg/L (25°C) | – |

<sup>a</sup> Calculated using fragment-based methods.

<sup>b</sup> Predicted based on phenolic analog data .

Synthesis and Manufacturing

While no explicit synthesis protocols for this compound are publicly documented, its production likely follows established phosphinate ester methodologies. A plausible route involves:

-

Intermediate Formation: Reaction of phenylphosphinic acid with 2,5-dihydroxybenzaldehyde under acidic conditions, analogous to methods used for ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate .

-

Oxidation: Treatment with hydrogen peroxide in the presence of a vanadium catalyst to form the phosphinic acid intermediate .

-

Esterification: Reaction with diethyl sulfate under basic conditions to yield the final ethyl ester .

Critical parameters include:

-

Temperature control (60–80°C during esterification)

-

pH adjustment to 4–6 during oxidation

-

Use of sodium sulfite to quench excess oxidants

This method could theoretically achieve yields exceeding 85%, consistent with related phosphinate syntheses .

Acid-Base Behavior and Reactivity

The compound's acidity stems from three potential sites:

-

Phenolic Hydroxyls: The 2,5-dihydroxyphenyl group contributes two acidic protons. Based on pKa values of similar systems, these hydroxyls likely exhibit pKa values between 9–11 .

-

Phosphinic Acid Group: If hydrolyzed, the P–O bond could release a proton with pKa ≈2–3, typical for phosphinic acids .

Table 2: Comparative Acidity of Functional Groups

| Functional Group | Estimated pKa | Reference Compound |

|---|---|---|

| Phenolic -OH (2,5-di-OH) | 9.8–10.5 | Resorcinol derivatives |

| Phosphinic Acid (-POOH) | 2.1–2.9 | Phenylphosphinic acid |

Analytical Characterization

Key techniques for quality control include:

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm

-

<sup>31</sup>P NMR: Characteristic shifts between δ +25–+35 ppm

-

IR Spectroscopy: Peaks at 1150–1250 cm<sup>−1</sup> (P=O stretch) and 3200–3400 cm<sup>−1</sup> (-OH stretch)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume